5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Sequential cross-coupling C–I/C–Br selectivity Oxidative addition

Medicinal chemists developing kinase inhibitors require sequential cross-coupling on a single scaffold, yet mono-halogenated substrates demand iterative protection/deprotection. This dihalogenated 7-azaindole building block provides the solution. • Orthogonal C-I/C-Br reactivity enables chemo-selective sequential Pd-catalyzed arylation. • PhSO₂ protecting group stable under cross-coupling, cleavable with TBAF/OH⁻. • Pre-installed C-6 methyl (ΔlogP +0.46) saves a synthetic step. • Iodine atom supports SAD/MAD phasing for co-crystal structures. Supplied with CoA; available for global dispatch.

Molecular Formula C14H10BrIN2O2S
Molecular Weight 477.114
CAS No. 1227270-97-4
Cat. No. B595317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
CAS1227270-97-4
Molecular FormulaC14H10BrIN2O2S
Molecular Weight477.114
Structural Identifiers
SMILESCC1=C(C=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)I)Br
InChIInChI=1S/C14H10BrIN2O2S/c1-9-12(15)7-10-8-13(16)18(14(10)17-9)21(19,20)11-5-3-2-4-6-11/h2-8H,1H3
InChIKeyUBCOWPXTQYYOAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine – Core Building Block Properties


5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1227270-97-4) is a heterocyclic 7-azaindole derivative bearing a phenylsulfonyl protecting group at N-1, a methyl substituent at C-6, and two different halogen atoms—bromine at C-5 and iodine at C-2—on the pyrrolo[2,3-b]pyridine scaffold [1]. The combination of C–Br and C–I bonds with distinct reactivities enables orthogonal cross-coupling strategies, making this compound a versatile intermediate for constructing structurally diverse kinase inhibitor libraries and functional materials [2].

1 Orthogonal C-2 iodide and C-5 bromide enable sequential cross-coupling
2 Pre-installed C-6 methyl group for lipophilicity tuning without additional alkylation
3 Versatile building block for kinase inhibitor libraries and functional materials

Why This Scaffold Cannot Be Replaced by Mono-Halogen or Demethylated Analogs


Simple replacement of this compound with a mono‑halogen (e.g., only C‑Br or only C‑I) 7‑azaindole, or with the demethylated analog lacking the C‑6 methyl group, sacrifices the orthogonal reactivity window and alters the physicochemical profile required for diversified library synthesis. The C–I bond (bond dissociation energy ~65 kcal mol⁻¹) undergoes oxidative addition to Pd(0) far more rapidly than the C–Br bond (~80 kcal mol⁻¹), permitting chemo‑selective sequential cross‑coupling that is impossible with a single‑halogen substrate [1]. Additionally, omission of the C‑6 methyl group changes lipophilicity (ΔlogP ~0.46), impacting compound handling, solubility, and downstream biological readouts .

Risk Mono-halogen analogs lack orthogonal reactivity window, preventing sequential diversification
Risk Demethylated analog alters lipophilicity (ΔlogP ~0.46), shifting solubility and permeability profiles

Differentiation Evidence vs. Closest Analogs


Orthogonal C–I/C–B Reactivity for Sequential Arylation

The intrinsic orthogonal reactivity between the C‑2 iodine and C‑5 bromine substituents is grounded in the ~15 kcal mol⁻¹ difference in bond dissociation energy (C–I ≈ 65 kcal mol⁻¹ vs C–Br ≈ 80 kcal mol⁻¹) [1]. This gap allows Pd‑catalyzed cross‑coupling at the iodide position to proceed selectively under mild conditions (e.g., Suzuki–Miyaura at room temperature to 60 °C) while the bromide remains intact, enabling subsequent coupling at elevated temperature (≥ 80 °C) [2]. Mono‑halogen analogs cannot offer this temporal control.

Orthogonal C–I/C–Br
Class-level
C–I BDE ≈65 kcal/mol C–Br BDE ≈80 kcal/mol ΔBDE ≈15 kcal/mol
Enables chemo-selective sequential cross-coupling
Class-level bond energy comparison; reactivity may vary with conditions
Sequential cross-coupling C–I/C–Br selectivity Oxidative addition

Lipophilicity Modulation by 6-Methyl vs. Des-Methyl Analogs

Computed logP values derived from ChemSrc show 5‑bromo‑2‑iodo‑6‑methyl‑1‑(phenylsulfonyl)‑1H‑pyrrolo[2,3‑b]pyridine has a logP of 4.91, compared to 4.45 for the demethylated analog 5‑bromo‑2‑iodo‑1‑(phenylsulfonyl)‑1H‑pyrrolo[2,3‑b]pyridine (CAS 1211588‑96‑3) . The +0.46 logP increment arises solely from the C‑6 methyl group, indicating higher membrane permeability potential but also increased lipophilicity‑driven promiscuity risk that must be balanced in lead optimization.

LogP Modulation
Data to verify
ΔlogP = +0.46 (computed)
C-6 methyl increases lipophilicity vs des-methyl analog
Computed logP; experimental values may differ
Lipophilicity LogP Drug-likeness

Heavy Atom Effects: Iodo vs. Chloro at C-2

Replacement of the C‑2 iodine by chlorine yields 5‑bromo‑2‑chloro‑6‑methyl‑1‑(phenylsulfonyl)‑1H‑pyrrolo[2,3‑b]pyridine (CAS 1227269‑09‑1, MW = 385.7 g mol⁻¹) . The target iodo compound has MW = 477.12 g mol⁻¹ (+91.4 g mol⁻¹) [1]. The heavier iodine atom not only alters the electronic environment (lower electronegativity: 2.66 vs 3.16 for Cl) but also provides unique scattering for X‑ray crystallographic phasing (anomalous scattering) and changes the compound’s solid‑state packing, density (2.0 vs ~1.6 g cm⁻³), and boiling point (552.7 °C vs ~530 °C).

Iodo vs Chloro at C-2
Data to verify
MW 477.12 (I) MW 385.7 (Cl) ΔMW +91.4
Iodine enables faster oxidative addition and heavy-atom phasing
Standard formula weight comparison
Molecular weight Steric bulk Crystallization

Sequential Suzuki–Miyaura Feasibility on a Tri-Halogenated 7-Azaindole

Cardoza et al. (2019) demonstrated that a tri‑halogenated 7‑azaindole (5‑bromo‑6‑chloro‑3‑iodo‑1‑methyl‑1H‑pyrrolo[2,3‑b]pyridine) undergoes three sequential Pd‑catalyzed arylations with complete chemo‑selectivity: first at C‑3 (iodide), then C‑5 (bromide), then C‑6 (chloride), providing tetra‑aryl 7‑azaindoles in 48–95% isolated yields [1]. Although the exact substitution pattern differs, the target compound’s C‑2 iodide/C‑5 bromide pair maps directly onto this orthogonality principle, confirming that analogous sequential diversification is synthetically viable.

Sequential Suzuki Feasibility
Reported
Tri-halogenated 7-azaindole: 3 sequential arylations, 48–95% yield
Supports synthetic viability on related scaffold
Different substitution pattern; class-level inference
Sequential Suzuki–Miyaura Chemo‑selectivity Library synthesis

Optimal Procurement and Application Scenarios


Kinase Inhibitor Library Synthesis via Sequential C-2/C-5 Arylation

Medicinal chemistry groups targeting ATP‑competitive kinase inhibitors can exploit the orthogonal C–I/C–Br reactivity to install aryl/heteroaryl groups in a predefined order. The phenylsulfonyl group serves as a stable N‑1 protecting group that withstands cross‑coupling conditions and can be removed post‑diversification with TBAF or hydroxide [1]. This strategy reduces the number of synthetic steps compared to iterative protection/deprotection approaches on mono‑halogen precursors.

Physicochemical Optimization via C-6 Methyl LogP Tuning

The C‑6 methyl substitution provides a +0.46 logP increment relative to the des‑methyl analog , allowing early‑stage medicinal chemistry teams to explore lipophilicity‑dependent properties (solubility, permeability, CYP inhibition) without altering the core halogenation pattern. This pre‑installed methyl group avoids an additional alkylation step.

Heavy-Atom Derivatization for X-Ray Crystallographic Phasing

The presence of both iodine (C‑2) and bromine (C‑5) atoms enables single‑wavelength anomalous dispersion (SAD) or multiple‑wavelength anomalous dispersion (MAD) phasing for protein‑ligand co‑crystal structures. The iodine atom’s anomalous scattering factor (f’’ ≈ 6.8 e⁻ at Cu Kα) provides strong phasing power that is absent in the 2‑chloro analog [2].

Building Block for AIE-Active Tetra-Aryl 7-Azaindole Materials

Following the precedent of Cardoza et al. [1], the target compound can be elaborated into tetra‑aryl 7‑azaindoles that exhibit aggregation‑induced emission (AIE). These materials are of interest for OLEDs, fluorescent sensors, and bio‑imaging probes. The 6‑methyl group provides a non‑reactive site that can modulate solid‑state packing without interfering with the Pd‑catalyzed arylation sequence.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal C-I/C-Br sequential cross-coupling
Chemo-selectivity and coupling efficiency
Physicochemical optimization
Pre-installed C-6 methyl for logP tuning
Lipophilicity impact on solubility and permeability
X-ray crystallographic phasing
Iodine anomalous scattering (f'' ≈6.8 e⁻)
Phasing power and co-crystal structure quality
AIE-active material synthesis
Compatible with sequential arylation to tetra-aryl products
AIE behavior and solid-state packing modulation
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